5-Dichloromethylene-2-furanone
Description
Properties
CAS No. |
13088-34-1 |
|---|---|
Molecular Formula |
C5H2Cl2O2 |
Molecular Weight |
164.97 g/mol |
IUPAC Name |
5-(dichloromethylidene)furan-2-one |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3-1-2-4(8)9-3/h1-2H |
InChI Key |
MZAHPGKVGDZXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dichloromethylene-2-furanone typically involves the chlorination of furan derivatives. One common method includes the reaction of furfural with chlorine gas in the presence of a catalyst. This reaction proceeds through the formation of intermediate compounds, which are then further chlorinated to yield 5-Dichloromethylene-2-furanone .
Industrial Production Methods
Industrial production of 5-Dichloromethylene-2-furanone often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Dichloromethylene-2-furanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various chlorinated furanones and carboxylic acids.
Reduction: Reduction reactions can convert 5-Dichloromethylene-2-furanone into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated furanones, carboxylic acids, and substituted furan derivatives .
Scientific Research Applications
5-Dichloromethylene-2-furanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5-Dichloromethylene-2-furanone involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes and other proteins, disrupting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Dichloromethylene-2-furanone with structurally and functionally related 2(5H)-furanone derivatives:
Table 1: Comparative Analysis of 2(5H)-Furanone Derivatives
Key Comparative Insights
Reactivity and Synthetic Utility: 5-Dichloromethylene-2-furanone’s dichloromethyl and hydroxyl groups distinguish it from simpler chlorinated analogs like 3,4,5-Trichloro-2(5H)-furanone. The latter’s three Cl atoms act as leaving groups, enabling nucleophilic substitutions to form tricyclic systems , while the former’s dichloromethyl group stabilizes carbocation intermediates in electrophilic reactions . Compared to 5-Hydroxymethyl-2(5H)-furanone, which is primarily a natural product, 5-Dichloromethylene-2-furanone is more reactive but less thermally stable due to its electron-deficient structure .
Bioactivity: 3,4-Dichloro-5-hydroxy-2(5H)-furanone derivatives exhibit potent antibacterial activity (e.g., IC₅₀ <10 µM against P. aeruginosa), whereas 5-Dichloromethylene-2-furanone’s bioactivity remains underexplored . Dihydro-5-alkyl-2(3H)-furanones lack significant antimicrobial properties, highlighting the critical role of chlorine substituents in enhancing bioactivity .
Structural and Commercial Differences: 5-Menthyloxy-2(5H)-furanone’s chiral menthyl group enables asymmetric synthesis, a feature absent in 5-Dichloromethylene-2-furanone . Commercial availability varies: 5-Dichloromethylene-2-furanone is niche and expensive, while 5-Hydroxy-4-methyl-2(5H)-furanone is widely accessible for research .
Biological Activity
5-Dichloromethylene-2-furanone, a derivative of the furanone family, has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies and relevant data tables.
Chemical Structure and Properties
5-Dichloromethylene-2-furanone is characterized by its furanone core structure, which is known for conferring various biological properties. The presence of dichloromethylene groups enhances its reactivity and potential bioactivity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 5-Dichloromethylene-2-furanone against various pathogens.
The compound exhibits its antimicrobial activity primarily through:
- Disruption of bacterial cell membranes.
- Inhibition of biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus.
Case Study: Efficacy Against Biofilms
A study highlighted that 5-Dichloromethylene-2-furanone significantly inhibited the formation of biofilms by S. aureus. The minimal inhibitory concentration (MIC) was reported at 10 μg/mL, demonstrating substantial effectiveness in both planktonic and biofilm states .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 10 | Strong inhibition of biofilm formation |
| Bacillus subtilis | 8 | Effective against planktonic cells |
Anticancer Activity
5-Dichloromethylene-2-furanone has also shown promising results in cancer research, particularly concerning its cytotoxic effects on various cancer cell lines.
In Vitro Studies
Research indicates that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, it demonstrated an IC50 value of 11.8 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
The anticancer effects are attributed to:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at the G2 phase.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 11.8 | Induces apoptosis |
| A549 | 6.7 | G2 phase cell cycle arrest |
Synergistic Effects with Antibiotics
Recent investigations have revealed that 5-Dichloromethylene-2-furanone can enhance the efficacy of conventional antibiotics. For instance, when combined with aminoglycosides like gentamicin, it exhibited a synergistic effect that improved bacterial decontamination in wound models .
Q & A
Q. How does 5-hydroxy-2(5H)-furanone serve as a platform chemical for C4 bio-based compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
